3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one
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Overview
Description
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromophenyl and phenyl groups
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with bromophenyl and phenyl-substituted precursors. One common method includes the reaction of 4-bromobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one can be compared with other pyridazinone derivatives, such as:
3-(4-Chlorophenyl)-5-phenylpyridazin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
3-(4-Methylphenyl)-5-phenylpyridazin-4(1H)-one: Substitution with a methyl group can affect the compound’s electronic properties and reactivity.
3-(4-Nitrophenyl)-5-phenylpyridazin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
59591-35-4 |
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Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)15-16(20)14(10-18-19-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
InChI Key |
BRHHIHPCWXTRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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